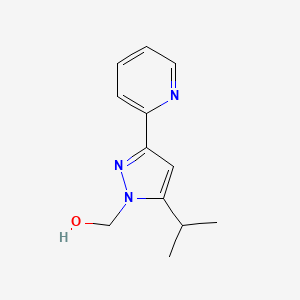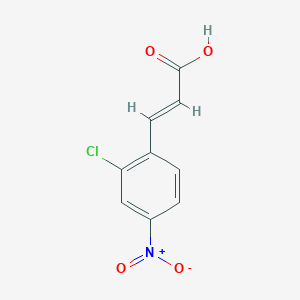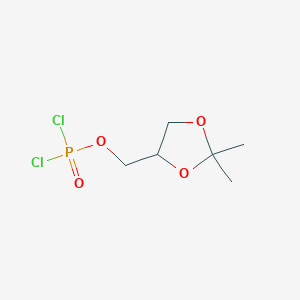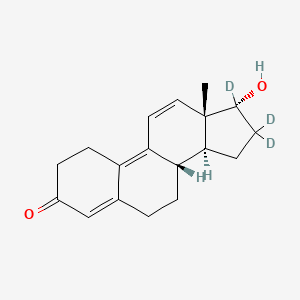![molecular formula C19H21ClN2 B13428627 Deschlorodesloratadine Hydrochloride (6,11-Dihydro-11-(piperidin-4-ylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine Hydrochloride)](/img/structure/B13428627.png)
Deschlorodesloratadine Hydrochloride (6,11-Dihydro-11-(piperidin-4-ylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine Hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deschlorodesloratadine Hydrochloride, also known as 6,11-Dihydro-11-(piperidin-4-ylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine Hydrochloride, is a derivative of desloratadine. Desloratadine is a well-known antihistamine used to treat allergies. Deschlorodesloratadine Hydrochloride is a related compound that has been studied for its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Deschlorodesloratadine Hydrochloride involves multiple steps, starting from the appropriate precursor compounds. The key steps include:
Cyclization: Formation of the benzo[5,6]cyclohepta[1,2-b]pyridine core.
Substitution: Introduction of the piperidin-4-ylidene group.
Hydrochloride Formation: Conversion to the hydrochloride salt for stability and solubility.
Industrial Production Methods: Industrial production of Deschlorodesloratadine Hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions: Deschlorodesloratadine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reference standard in analytical chemistry for quality control and method development.
Biology: Investigated for its potential effects on biological systems, including its interaction with histamine receptors.
Medicine: Explored for its potential as an antihistamine and its pharmacokinetic properties.
Industry: Utilized in the pharmaceutical industry for the development of new antihistamine drugs and related compounds.
Mecanismo De Acción
The mechanism of action of Deschlorodesloratadine Hydrochloride involves its interaction with histamine receptors in the body. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergic symptoms. The molecular targets include H1 histamine receptors, and the pathways involved are related to the inhibition of histamine-mediated responses.
Comparación Con Compuestos Similares
Desloratadine: The parent compound, widely used as an antihistamine.
Loratadine: Another related antihistamine with similar properties.
Dehydro Desloratadine: A derivative with slight structural modifications.
Comparison: Deschlorodesloratadine Hydrochloride is unique due to its specific structural features, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. Its potential advantages include improved stability and solubility, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C19H21ClN2 |
|---|---|
Peso molecular |
312.8 g/mol |
Nombre IUPAC |
2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene;hydrochloride |
InChI |
InChI=1S/C19H20N2.ClH/c1-2-6-17-14(4-1)7-8-16-5-3-11-21-19(16)18(17)15-9-12-20-13-10-15;/h1-6,11,20H,7-10,12-13H2;1H |
Clave InChI |
UBXPUHFHKKZHSS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C(=C3CCNCC3)C4=C1C=CC=N4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B13428549.png)


![1-isopropyl-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428563.png)
![(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-hydroxybut-2-enamide](/img/structure/B13428564.png)


![tert-butyl N-[(6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-N-propylcarbamate](/img/structure/B13428575.png)
![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1-fluoro-4-nitrobenzene](/img/structure/B13428581.png)
![methyl (4R)-4-[(5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13428587.png)


![1-[2-(Diphenylmethoxy)ethyl]-4-(diphenylmethyl)piperazine](/img/structure/B13428618.png)

